(S)-2-Benzylmorpholine
CAS No.: 947687-18-5
Cat. No.: VC7927143
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 947687-18-5 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | (2S)-2-benzylmorpholine |
| Standard InChI | InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m0/s1 |
| Standard InChI Key | YZFCMGWCEXUGFX-NSHDSACASA-N |
| Isomeric SMILES | C1CO[C@H](CN1)CC2=CC=CC=C2 |
| SMILES | C1COC(CN1)CC2=CC=CC=C2 |
| Canonical SMILES | C1COC(CN1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
(S)-2-Benzylmorpholine is characterized by a morpholine ring substituted at the second carbon with a benzyl group. Its IUPAC name, (2S)-2-benzylmorpholine, reflects the S-configuration at the chiral center . The compound’s stereochemistry is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. The SMILES notation C1CO[C@H](CN1)CC2=CC=CC=C2 and InChIKey YZFCMGWCEXUGFX-NSHDSACASA-N provide unambiguous representations of its structure .
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 177.24 g/mol | |
| Appearance | Colorless to light yellow oil | |
| Purity (Commercial) | ≥97% | |
| CAS Registry Number | 947687-18-5 | |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) |
The compound’s liquid state at room temperature and moderate polarity facilitate its use in synthetic reactions .
Synthesis and Stereochemical Control
Catalytic Stereospecific Rearrangement
A landmark synthesis route, reported by Letters in Organic Chemistry (2019), employs L-phenylalaninol as a starting material. The key step involves a stereospecific rearrangement of β-amino alcohol using catalytic trifluoroacetic anhydride ((CF₃CO)₂O) . This method preserves the S-configuration while forming the morpholine ring, achieving high enantiomeric excess (ee > 98%) . The reaction proceeds via intermediate iminium ion formation, followed by cyclization, as illustrated below:
This approach avoids racemization and offers a scalable alternative to traditional resolution techniques .
Alternative Synthetic Protocols
Recent work in ACS Omega (2024) outlines a generalized protocol for morpholine derivatives using NaHCO₃ in DMF at 60°C . While optimized for leucine-derived morpholines, this method could be adapted for (S)-2-benzylmorpholine by substituting benzylamine derivatives. Comparative yields under varying conditions are summarized:
| Condition | Base | Solvent | Yield (%) |
|---|---|---|---|
| Optimal | NaHCO₃ | DMF | 55 |
| Suboptimal | TEA | DMF | 41 |
| Low-Temperature | NaHCO₃ | DMF | 0 |
These results emphasize the necessity of elevated temperatures and specific bases for efficient ring closure .
Applications in Pharmaceutical and Imaging Sciences
Appetite Suppression and Neuropharmacology
(S)-2-Benzylmorpholine derivatives exhibit affinity for norepinephrine transporters (NET), making them candidates for appetite suppressants . Reboxetine, a NET inhibitor, shares structural similarities, suggesting potential repurposing of (S)-2-benzylmorpholine in treating obesity or depressive disorders .
Radioligands for PET Imaging
The deuterated analog (S,S)-[¹⁸F]FRB-D₄, derived from (S)-2-benzylmorpholine, enables PET imaging of brain adrenergic receptors . By replacing hydrogen with deuterium on the ethoxy side chain, researchers reduced defluorination rates, enhancing tracer stability in vivo . This innovation addresses previous limitations in imaging central nervous system NET activity due to blood-brain barrier penetration issues .
Analytical Characterization Techniques
Spectroscopic Methods
Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are pivotal for structural confirmation. For related morpholine derivatives, carbonyl peaks appear at 167.3 ppm (ester) and 166.4 ppm (amide) in ¹³C NMR, while FTIR shows N–H stretch attenuation post-reaction . These techniques ensure purity and stereochemical fidelity in synthesized batches .
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